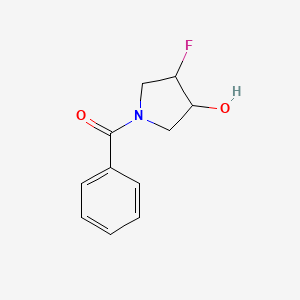
(3-Fluoro-4-hydroxy-pyrrolidin-1-yl)-phenyl-methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Fluoro-4-hydroxy-pyrrolidin-1-yl)-phenyl-methanone is a useful research compound. Its molecular formula is C11H12FNO2 and its molecular weight is 209.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(3-Fluoro-4-hydroxy-pyrrolidin-1-yl)-phenyl-methanone, a compound with the CAS number 2169220-23-7, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyrrolidine ring substituted with a fluorine atom and a hydroxyl group, along with a phenyl methanone moiety. This specific arrangement contributes to its biological activity.
Anticancer Properties
Recent studies have indicated that derivatives of pyrrolidin-1-yl compounds exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated inhibitory effects on various cancer cell lines by inducing apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Pyrrolidin-1-yl Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MV4-11 | TBD | Inhibition of FLT3 kinase |
| 5-Methoxyindirubin 3′-oxime | MV4-11 | 0.072 | Selective FLT3 inhibition, G0/G1 phase arrest |
| 6-Bromoindirubin-3′-oxime | 4T1 mouse model | TBD | Reduces lung metastasis, inhibits cell migration |
Neuropharmacological Effects
The compound's structure suggests potential interactions with neurotransmitter systems. Research into related compounds has shown that they can act as negative allosteric modulators for metabotropic glutamate receptors (mGlu), which are implicated in various neurological disorders.
Table 2: Neuropharmacological Activity
| Compound Name | Target Receptor | IC50 (nM) | Effect |
|---|---|---|---|
| This compound | mGlu3 | TBD | Potential negative allosteric modulation |
| ML337 | mGlu3 | 593 | CNS penetrant NAM, selective for mGlu3 |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Kinase Activity : Similar compounds have shown to inhibit FLT3 kinase activity, which is crucial for the proliferation of certain leukemic cells.
- Modulation of Receptor Activity : The potential to act as a negative allosteric modulator at mGlu receptors suggests implications in treating neurodegenerative diseases.
- Induction of Apoptosis : The compound may induce apoptosis in cancer cells through various pathways, including the downregulation of cyclins and other cell cycle regulators.
Case Studies and Research Findings
A recent study elucidating the crystal structure of related pyrrolidin derivatives highlighted their bioactivity and structural characteristics that influence their pharmacological profiles. The findings suggest that modifications in the chemical structure can significantly alter biological activity.
特性
IUPAC Name |
(3-fluoro-4-hydroxypyrrolidin-1-yl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c12-9-6-13(7-10(9)14)11(15)8-4-2-1-3-5-8/h1-5,9-10,14H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGJRIYNOMUURJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)C2=CC=CC=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














